

Illuminating the Molecular Architecture: A Spectroscopic Guide to 7-Methoxy-1H-indazole

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Compound of Interest

Compound Name: 7-methoxy-1H-indazole

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[CITY, STATE] – In the intricate landscape of pharmaceutical research and development, a profound understanding of the molecular structure of novel compounds is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, offers an in-depth exploration of the spectroscopic data of **7-methoxy-1H-indazole** (CAS No. 133841-05-1), a molecule of significant interest in medicinal chemistry. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we provide a comprehensive analytical foundation for its identification, characterization, and utilization in pioneering research endeavors.

Introduction: The Significance of 7-Methoxy-1H-indazole

Indazole derivatives are a well-established class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their diverse biological activities, including but not limited to anti-inflammatory, analgesic, and anticancer properties, have cemented their importance in modern drug discovery. The introduction of a methoxy group at the 7-position of the indazole scaffold can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological profile. A precise and thorough characterization of **7-methoxy-1H-indazole** is, therefore, a critical first step in harnessing its therapeutic potential.

Unveiling the Structure: A Multi-faceted Spectroscopic Approach

The definitive structural elucidation of a chemical entity relies on the synergistic application of various analytical techniques. In this guide, we present a detailed analysis of the spectroscopic data for **7-methoxy-1H-indazole**, offering a holistic view of its molecular framework.

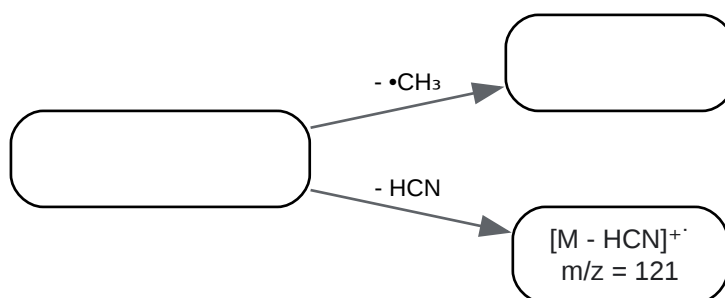
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structural components through fragmentation analysis.

Experimental Protocol: The mass spectrum of **7-methoxy-1H-indazole** would typically be acquired using an electron ionization (EI) source. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, leading to ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Data Interpretation: For **7-methoxy-1H-indazole** ($C_8H_8N_2O$), the expected molecular ion peak $[M]^+$ would appear at an m/z of 148.16. Key fragmentation patterns would likely involve the loss of a methyl group ($-CH_3$) from the methoxy substituent, resulting in a fragment at m/z 133, and potentially the loss of a hydrogen cyanide molecule ($-HCN$) from the pyrazole ring, a common fragmentation pathway for N-heterocycles.

DOT Diagram: Proposed Mass Spectrometry Fragmentation of 7-Methoxy-1H-indazole



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Caption: Proposed fragmentation pathway of **7-methoxy-1H-indazole** in mass spectrometry.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum of **7-methoxy-1H-indazole** can be obtained using the potassium bromide (KBr) pellet method or with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or placed directly on the ATR crystal.

Data Interpretation: The IR spectrum of **7-methoxy-1H-indazole** is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Table 1: Characteristic IR Absorption Bands for **7-Methoxy-1H-indazole**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
2950-2850	C-H stretch	Methoxy (-OCH ₃)
1620-1580	C=C stretch	Aromatic ring
1500-1400	C=N stretch	Indazole ring
1250-1200	C-O stretch	Aryl ether
1100-1000	C-O stretch	Aryl ether

The presence of a broad N-H stretching band in the region of 3400-3200 cm⁻¹ would also be anticipated, characteristic of the N-H group in the indazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Map

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution, providing information on the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: ^1H and ^{13}C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). A small amount of the sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or dimethyl sulfoxide ($\text{DMSO}-d_6$), and placed in an NMR tube.

The ^1H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons.

Table 2: ^1H NMR Spectroscopic Data for **7-Methoxy-1H-indazole**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~8.1	s	-	H-3
~7.4	d	~8.0	H-4
~7.0	t	~8.0	H-5
~6.7	d	~8.0	H-6
~4.0	s	-	-OCH ₃
~13.0 (broad)	s	-	N-H

Interpretation: The downfield singlet at approximately 8.1 ppm is characteristic of the H-3 proton of the indazole ring. The aromatic protons on the benzene ring (H-4, H-5, and H-6) appear as a set of coupled multiplets, with their specific chemical shifts and coupling patterns dictated by the electronic effects of the methoxy group and the fused pyrazole ring. The singlet at around 4.0 ppm corresponds to the three protons of the methoxy group. The broad singlet at a significantly downfield chemical shift is indicative of the acidic N-H proton of the indazole ring.

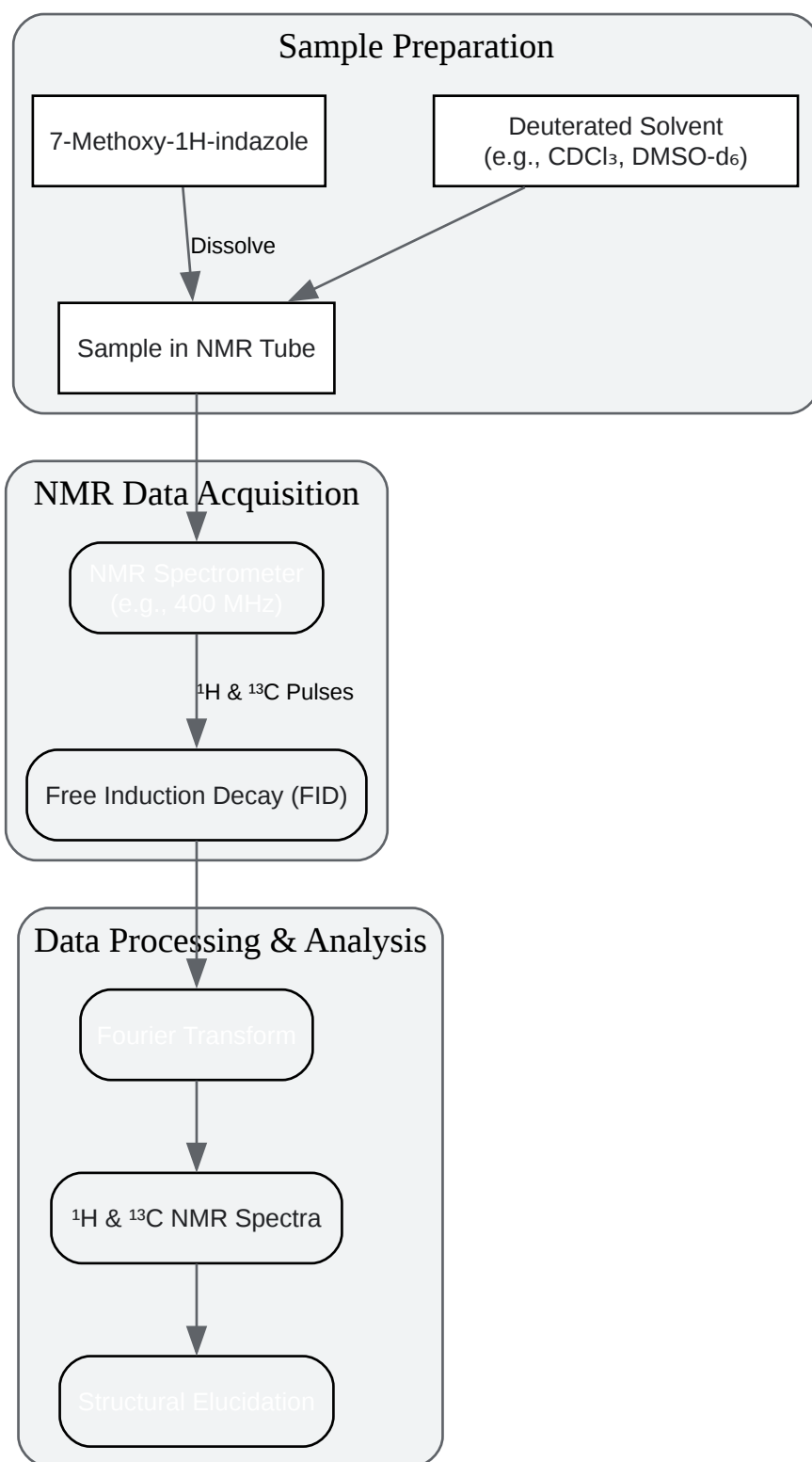
The ^{13}C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 3: Predicted ^{13}C NMR Chemical Shifts for **7-Methoxy-1H-indazole**

Chemical Shift (δ) ppm	Assignment
~148	C-7
~140	C-7a
~135	C-3
~129	C-5
~121	C-3a
~115	C-4
~105	C-6
~55	-OCH ₃

Interpretation: The carbon atom attached to the electron-donating methoxy group (C-7) is expected to be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon. Conversely, the carbons of the pyrazole ring (C-3 and C-7a) will have distinct chemical shifts. The methoxy carbon will appear as a sharp singlet around 55 ppm.

DOT Diagram: NMR Analysis Workflow



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Caption: A generalized workflow for the NMR analysis of **7-methoxy-1H-indazole**.

Conclusion: A Foundation for Future Innovation

The comprehensive spectroscopic data presented in this technical guide provides an unambiguous structural fingerprint for **7-methoxy-1H-indazole**. This foundational knowledge is indispensable for researchers engaged in the synthesis of novel indazole-based compounds, for quality control in chemical manufacturing, and for professionals in drug development seeking to understand the structure-activity relationships of this important class of molecules. As the quest for new and effective therapeutics continues, a thorough understanding of the molecular architecture of key building blocks like **7-methoxy-1H-indazole** will undoubtedly pave the way for future innovations in medicine.

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